2'-Chloro-2,3,4,5-tetrahydro-1,1'-biphenyl
Overview
Description
2’-Chloro-2,3,4,5-tetrahydro-1,1’-biphenyl is an organic compound with the molecular formula C12H13Cl It is a chlorinated derivative of biphenyl, where one of the phenyl rings is partially hydrogenated, resulting in a tetrahydro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-2,3,4,5-tetrahydro-1,1’-biphenyl typically involves the chlorination of 2,3,4,5-tetrahydro-1,1’-biphenyl. One common method is the reaction of 2,3,4,5-tetrahydro-1,1’-biphenyl with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
Industrial production of 2’-Chloro-2,3,4,5-tetrahydro-1,1’-biphenyl may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and chlorine concentration, to achieve high yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2’-Chloro-2,3,4,5-tetrahydro-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of hydroxylated derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atom, resulting in the formation of 2,3,4,5-tetrahydro-1,1’-biphenyl.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
Hydroxylated Derivatives: Formed from substitution reactions.
Ketones and Carboxylic Acids: Formed from oxidation reactions.
2,3,4,5-Tetrahydro-1,1’-biphenyl: Formed from reduction reactions.
Scientific Research Applications
2’-Chloro-2,3,4,5-tetrahydro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’-Chloro-2,3,4,5-tetrahydro-1,1’-biphenyl depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,1’-biphenyl: A chlorinated biphenyl without the tetrahydro structure.
2,3,4,5-Tetrahydro-1,1’-biphenyl: The non-chlorinated parent compound.
2’-Bromo-2,3,4,5-tetrahydro-1,1’-biphenyl: A brominated analog.
Uniqueness
2’-Chloro-2,3,4,5-tetrahydro-1,1’-biphenyl is unique due to the presence of both a chlorine atom and a partially hydrogenated biphenyl structure
Properties
IUPAC Name |
1-chloro-2-(cyclohexen-1-yl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h4-6,8-9H,1-3,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDPNHYXHXWWBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60510599 | |
Record name | 2'-Chloro-2,3,4,5-tetrahydro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60510599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17465-36-0 | |
Record name | 2'-Chloro-2,3,4,5-tetrahydro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60510599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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